molecular formula C13H16N2O3S2 B2672544 1-(4-methoxyphenyl)-3-methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 620543-66-0

1-(4-methoxyphenyl)-3-methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B2672544
CAS No.: 620543-66-0
M. Wt: 312.4
InChI Key: TVGQPNZXHRTQKC-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a bicyclic heterocyclic compound featuring a fused thienoimidazole core with two sulfone groups (5,5-dioxide). The 4-methoxyphenyl group at position 1 and the methyl group at position 3 introduce steric and electronic modifications to the scaffold. Its molecular formula is C₁₄H₁₆N₂O₃S₂, with a molar mass of 340.42 g/mol.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-14-11-7-20(16,17)8-12(11)15(13(14)19)9-3-5-10(18-2)6-4-9/h3-6,11-12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGQPNZXHRTQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CS(=O)(=O)CC2N(C1=S)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-methoxyphenyl)-3-methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide, with the CAS number 946259-46-7, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by various research findings and case studies.

  • Molecular Formula : C13H16N2O3S2
  • Molecular Weight : 312.4 g/mol
  • Structure : The compound features a thienoimidazole core with methoxy and methyl substituents that may influence its biological activity.

1. Antimicrobial Activity

Research has indicated that compounds similar to 1-(4-methoxyphenyl)-3-methyltetrahydro-1H-thieno[3,4-d]imidazole derivatives exhibit significant antimicrobial properties. A study on related thiazole and imidazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that modifications in the structure can enhance their efficacy against pathogens .

Compound Target Microorganism Activity
Thiazole DerivativeStaphylococcus aureusInhibitory
Imidazole DerivativeEscherichia coliInhibitory

2. Anti-inflammatory Activity

The anti-inflammatory potential of thienoimidazole compounds has been explored through various in vitro and in vivo models. A notable study utilized carrageenan-induced paw edema in rats to assess the anti-inflammatory effects of similar compounds. Results indicated that these compounds significantly reduced inflammation markers, suggesting a promising therapeutic application for inflammatory diseases .

3. Anticancer Activity

Recent investigations into the anticancer properties of thieno[3,4-d]imidazole derivatives have shown promising results. For instance, studies have reported that certain derivatives exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for some derivatives were recorded at 6.2 μM for HCT-116 and 27.3 μM for MCF-7 cells, indicating potent activity .

Cell Line IC50 (μM) Compound
HCT-1166.2Thieno Derivative
MCF-727.3Thieno Derivative

Case Studies

  • Study on Anti-inflammatory Effects : A comprehensive study evaluated the anti-inflammatory effects of various thienoimidazole derivatives using both acute and chronic models. The results showed a marked reduction in edema and inflammatory markers in treated groups compared to controls .
  • Cytotoxicity Screening : Another study screened a series of thieno[3,4-d]imidazole derivatives against several cancer cell lines. The findings revealed that modifications in substituents significantly impacted cytotoxicity, with some compounds showing enhanced potency against specific cancer types .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests that it may exhibit various pharmacological activities.

Antimicrobial Activity
Research indicates that compounds similar to 1-(4-methoxyphenyl)-3-methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide possess significant antimicrobial properties. For instance, studies have shown that thieno[3,4-d]imidazole derivatives can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial protein synthesis or cell wall integrity .

Anticancer Properties
The compound has been evaluated for anticancer activity against several cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, certain derivatives have demonstrated cytotoxic effects against breast and renal cancer cells in vitro .

Enzyme Inhibition
Inhibitory effects on various enzymes have been reported. For example, compounds with similar structures have been studied for their ability to inhibit tyrosinase, which is crucial in melanin production and implicated in skin disorders .

Biological Research

The compound's unique structure allows it to serve as a valuable tool in biological research.

Biomarker Studies
Due to its specific interactions with biological molecules, the compound can be utilized in studies aimed at identifying biomarkers for diseases. Its ability to bind selectively to certain proteins makes it a candidate for developing diagnostic tools .

Cell Signaling Pathways
Investigations into its role in cell signaling pathways are ongoing. The compound's potential to modulate key pathways involved in cellular stress responses could provide insights into mechanisms of diseases such as cancer and neurodegenerative disorders .

Industrial Applications

Beyond medicinal uses, this compound may have industrial applications.

Agricultural Uses
Compounds with similar thieno structures have been explored for use as agrochemicals due to their potential fungicidal and herbicidal properties. This suggests that the compound could be investigated further for agricultural applications to enhance crop protection strategies .

Material Science
The unique chemical properties of this compound could also be leveraged in material science for developing novel materials with specific functionalities, such as conducting polymers or sensors that respond to environmental changes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Properties

The 4-methoxyphenyl group in the target compound is electron-donating due to the methoxy (-OCH₃) substituent, contrasting with electron-withdrawing groups (e.g., -Br, -CF₃) in analogues (Table 1). These substituents influence electronic density, solubility, and reactivity. For example:

  • 1-(4-Bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide () has a bromine atom, enhancing molecular weight (347.30 g/mol) and polarizability compared to the target compound .
  • 1-Phenyl-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide () incorporates a -CF₃ group, increasing hydrophobicity and acidity (predicted pKa = -1.13) .
Table 1: Substituent and Molecular Property Comparison
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 4-methoxyphenyl, 3-methyl C₁₄H₁₆N₂O₃S₂ 340.42 Electron-donating group, moderate steric bulk
1-Phenyl analogue () Phenyl C₁₁H₁₂N₂O₂S₂ 268.35 Lower molecular weight, no methyl group
1-(4-Bromophenyl) analogue () 4-bromophenyl C₁₁H₁₁BrN₂O₂S₂ 347.30 Higher polarity, electron-withdrawing Br
1,3-Bis(4-fluorophenyl) analogue () 4-fluorophenyl (×2) C₁₅H₁₂F₂N₂O₃S₂ 370.40 Enhanced electronegativity, dual aryl groups
Trifluoromethylphenyl analogue () 3-(trifluoromethyl)phenyl C₁₈H₁₅F₃N₂O₂S₂ 412.45 High hydrophobicity, acidic character

Crystallographic and Structural Insights

The crystal structure of l-(2,5-dimethylpyrrolidino)-4-(4-methoxyphenyl)imidazole-2-thione () reveals a monoclinic lattice (space group P12₁/c1) with intermolecular hydrogen bonds (H···S = 252 pm).

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(4-methoxyphenyl)-3-methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving thioamide precursors under controlled temperature and solvent conditions. For example, analogous imidazole derivatives are synthesized by reacting thiohydantoins with aldehydes under microwave irradiation (MW) to form intermediates, followed by nucleophilic substitution with secondary amines . Key steps include purification via recrystallization (e.g., CHCl₃/petroleum ether mixtures) and characterization using FTIR and NMR to confirm regioselectivity .

Q. What spectroscopic techniques are critical for characterizing the sulfone and thione functional groups in this compound?

  • Methodological Answer :

  • FTIR : Identify sulfur-oxygen stretching vibrations (S=O) at ~1150–1300 cm⁻¹ and C=S stretches at ~1050–1250 cm⁻¹.
  • ¹H/¹³C NMR : Analyze aromatic protons (δ 6.5–8.0 ppm for methoxyphenyl groups) and sulfone-related deshielding effects on adjacent carbons.
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for sulfone moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the target compound during cyclocondensation?

  • Methodological Answer :

  • Temperature Control : Maintain reflux conditions (e.g., 120°C in DMF under nitrogen) to prevent side reactions like oxidation of thione groups .
  • Catalyst Selection : Use sodium metabisulfite as a mild oxidizing agent to stabilize intermediates .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes and thioamide precursors .
  • Yield Tracking : Compare yields across iterative trials using HPLC with UV detection (λ = 254 nm) .

Q. How can researchers resolve contradictions in NMR data arising from tautomerism in thienoimidazole derivatives?

  • Methodological Answer :

  • Variable Temperature NMR : Perform experiments at low temperatures (–40°C) to slow tautomeric interconversion and isolate individual signals .
  • 2D NMR (COSY, HSQC) : Map coupling between protons and carbons to distinguish thione (C=S) from thiol (S-H) tautomers .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict dominant tautomeric forms and compare with experimental data .

Q. What in vitro models are suitable for evaluating the biological activity of this compound, particularly its interaction with enzyme targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against cysteine proteases (e.g., caspase-3) due to the compound’s thione group, which can act as a nucleophile. Use fluorogenic substrates (e.g., Ac-DEVD-AMC) and measure IC₅₀ values .
  • Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations in HEK-293 or HepG2 cells, accounting for potential sulfone-mediated membrane permeability .

Methodological Challenges

Q. What strategies mitigate sulfur oxidation during the synthesis of thienoimidazole-5,5-dioxide derivatives?

  • Methodological Answer :

  • Inert Atmosphere : Conduct reactions under nitrogen or argon to minimize exposure to oxygen .
  • Low-Temperature Oxidation : Use controlled oxidizing agents (e.g., H₂O₂ in acetic acid at 0–5°C) to selectively oxidize thioethers to sulfones without over-oxidation .
  • Real-Time Monitoring : Track reaction progress using TLC with iodine vapor staining to detect sulfur-containing intermediates .

Q. How can researchers validate the purity of the compound for pharmacological studies?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% TFA) to achieve >98% purity. Monitor at λ = 280 nm for aromatic absorption .
  • Elemental Analysis : Confirm stoichiometry of C, H, N, and S with deviations <0.3% from theoretical values .

Data Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

  • Benchmarking : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian09) to identify systematic errors in solvent or conformational models .
  • Dynamic Effects : Account for solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) and tautomeric equilibria in computational simulations .

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